Flupirtine-d4 Hydrochloride Salt

Descripción general

Descripción

Flupirtina-d4 (clorhidrato) es una forma deuterada de flupirtina, un analgésico no opioide y relajante muscular. Se utiliza principalmente como un estándar interno para la cuantificación de flupirtina en varios métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . El compuesto es conocido por su capacidad de activar los canales de potasio regulados por voltaje, específicamente los canales KCNQ (Kv7), que juegan un papel crucial en la estabilización del potencial de membrana neuronal .

Métodos De Preparación

La síntesis de flupirtina-d4 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de flupirtina. La ruta sintética general incluye los siguientes pasos:

Materiales de partida: La síntesis comienza con p-fluorobencilamina y 2-amino-3-nitro-6-cloropiridina.

Condiciones de reacción: La reacción entre p-fluorobencilamina y 2-amino-3-nitro-6-cloropiridina se lleva a cabo bajo condiciones controladas para formar el producto intermedio.

Deuteración: El producto intermedio se somete a deuteración, donde los átomos de hidrógeno se reemplazan con átomos de deuterio.

Formación de clorhidrato: Finalmente, el producto deuterado se convierte en su forma de sal de clorhidrato para mejorar su estabilidad y solubilidad.

Análisis De Reacciones Químicas

Flupirtina-d4 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, donde pierde electrones y forma productos oxidados.

Reducción: Las reacciones de reducción implican la ganancia de electrones, lo que lleva a la formación de productos reducidos.

Sustitución: Flupirtina-d4 (clorhidrato) puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flupirtine exhibits several pharmacological effects that contribute to its therapeutic potential:

- Analgesic Action : Flupirtine has been shown to effectively manage acute and chronic pain conditions, including postoperative pain, migraines, and musculoskeletal disorders. Its analgesic efficacy is comparable to that of tramadol and diclofenac .

- Muscle Relaxation : The compound provides muscle relaxant effects by inhibiting both mono- and polysynaptic reflexes, making it beneficial for conditions associated with muscle spasticity .

- Neuroprotective Effects : Flupirtine has demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .

Clinical Applications

Flupirtine-d4 hydrochloride salt is utilized in various clinical contexts:

Pain Management

- Postoperative Pain : Studies indicate that flupirtine significantly reduces postoperative pain compared to placebo, with patients reporting substantial pain relief after administration .

- Chronic Pain : In chronic pain conditions, flupirtine has shown effectiveness in reducing pain intensity and improving quality of life for patients suffering from fibromyalgia and other chronic pain syndromes .

Migraine Treatment

Flupirtine has been evaluated for its efficacy in treating migraines. Clinical studies suggest that it can provide significant relief during acute migraine attacks compared to conventional analgesics like paracetamol .

Neurogenic Pain

Research indicates that flupirtine is effective in managing neurogenic pain, such as that associated with lumbar and cervical spinal root conditions. It has been found to outperform traditional analgesics like aspirin in some studies .

Case Studies

Several case studies highlight the efficacy of flupirtine in clinical practice:

- Postepisiotomy Pain Management : In a study involving women post-episiotomy, flupirtine demonstrated a 69% reduction in pain scores six hours after administration compared to only 26% reduction with placebo .

- Fibromyalgia Clinical Trials : A phase II clinical trial conducted by ADEONA Pharmaceuticals evaluated flupirtine's effectiveness in fibromyalgia patients, showing promising results in pain reduction and tolerability .

Comparative Efficacy

The following table summarizes the comparative efficacy of flupirtine against other analgesics based on various studies:

| Condition | Flupirtine Efficacy | Comparator | Comparator Efficacy |

|---|---|---|---|

| Postoperative Pain | Significant | Diclofenac | Significant |

| Chronic Back Pain | Comparable | Tramadol | Comparable |

| Migraine | Significant | Paracetamol | Moderate |

| Cancer Pain | More Effective | Tramadol | Effective |

| Fibromyalgia | Promising | Various NSAIDs | Variable |

Mecanismo De Acción

Flupirtina-d4 (clorhidrato) ejerce sus efectos principalmente a través de la activación de los canales de potasio regulados por voltaje (canales KCNQ o Kv7). Esta activación estabiliza el potencial de membrana neuronal, reduciendo la excitabilidad neuronal y proporcionando efectos analgésicos y relajantes musculares . Además, flupirtina-d4 (clorhidrato) regula positivamente Bcl-2, aumenta los niveles de glutatión y retrasa la pérdida de la capacidad de retención de calcio de la membrana intermitocondrial . Estas acciones contribuyen a sus propiedades neuroprotectoras.

Comparación Con Compuestos Similares

Flupirtina-d4 (clorhidrato) es único en comparación con otros compuestos similares debido a su forma deuterada, que mejora su estabilidad y permite una cuantificación precisa en métodos analíticos. Los compuestos similares incluyen:

Actividad Biológica

Flupirtine-d4 Hydrochloride Salt is a deuterated derivative of flupirtine, a compound that has garnered interest for its selective action on neuronal potassium channels and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Overview of this compound

Flupirtine-d4 is a synthetic compound characterized by the substitution of deuterium for hydrogen in the flupirtine structure. This modification allows for enhanced tracking in biological studies, particularly using mass spectrometry. The compound acts primarily as a selective opener of neuronal potassium channels (Kv7/KCNQ) , specifically Kv7.4 and Kv7.5 channels, which are critical in regulating neuronal excitability and smooth muscle relaxation .

The biological activity of Flupirtine-d4 can be attributed to several key mechanisms:

- Potassium Channel Opening : By activating Kv7 channels, Flupirtine-d4 stabilizes the resting membrane potential of neurons, leading to reduced excitability and potential neuroprotective effects .

- NMDA Receptor Antagonism : Preliminary studies suggest that Flupirtine-d4 may also act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and can contribute to neurodegenerative processes when overactivated .

- Antioxidant Properties : Research indicates that Flupirtine-d4 may exhibit antioxidant effects by reducing reactive oxygen species (ROS) formation, thereby preventing oxidative stress-related cellular damage .

1. Neuroprotective Effects

A study examining the protective effects of Flupirtine against etoposide-induced apoptosis in Batten disease cell lines found that pre-treatment with Flupirtine significantly reduced apoptosis rates. The results indicated nearly complete protection in some cell lines, showcasing its potential as a neuroprotective agent .

| Cell Line Type | Apoptosis Rate Without Flupirtine | Apoptosis Rate With Flupirtine |

|---|---|---|

| INCL | High | Low |

| JNCL | Moderate | Low |

2. Pharmacokinetics and Metabolism

Flupirtine-d4's isotopic labeling aids in understanding its pharmacokinetics. Studies have shown that deuterium substitution can alter the metabolic pathways of compounds, potentially leading to improved stability and reduced toxicity profiles compared to non-deuterated versions .

3. Clinical Applications

Flupirtine has been explored for various clinical applications, including pain management and treatment for neurological disorders such as multiple sclerosis and fibromyalgia. Although it was withdrawn from the market due to hepatotoxicity concerns, ongoing research into its derivatives like Flupirtine-d4 aims to separate therapeutic efficacy from adverse effects .

Propiedades

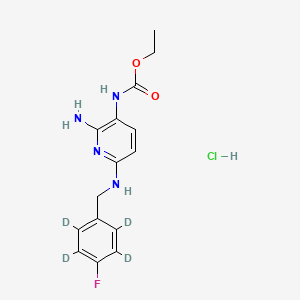

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.